molecular formula C20H28N2O2 B5978379 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5978379
M. Wt: 328.4 g/mol
InChI Key: KSUNHOUQGRIOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a spirocyclic lactam that contains a diazaspirodecane core, which is a unique structural feature that may confer specific biological activities.5]decan-6-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with dopamine, serotonin, and glutamate receptors, which are involved in the regulation of mood, cognition, and behavior. By modulating these receptors, this compound may alter the activity of neuronal circuits and thereby produce its pharmacological effects.
Biochemical and Physiological Effects
This compound has been reported to produce several biochemical and physiological effects in animal models. For example, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with the regulation of mood and behavior. Moreover, this compound has been shown to reduce the activity of glutamate receptors, which are involved in the development of pain and anxiety. These effects suggest that this compound may have therapeutic potential for the treatment of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique structural features, which may confer specific biological activities, and its potential as a drug candidate for the treatment of neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its moderate to high synthesis yield, which may limit its availability for large-scale studies, and its complex mechanism of action, which may require extensive pharmacological characterization.

Future Directions

There are several future directions for the study of 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. First, further investigation of its mechanism of action and pharmacological properties may reveal new insights into its potential therapeutic applications. Second, the synthesis of analogs and derivatives of this compound may lead to the discovery of compounds with improved potency and selectivity. Third, the development of new methods for the synthesis of this compound may increase its availability and reduce the cost of production. Overall, the study of this compound has the potential to advance our understanding of the biological and pharmacological properties of spirocyclic lactams and to lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 1-cyclobutyl-3-(3-methoxybenzyl)urea with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atoms by the urea nitrogen and the cyclobutyl carbon, followed by intramolecular cyclization to form the spirocyclic lactam. The yield of this synthesis method is moderate to high, depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

2-cyclobutyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit activity against several biological targets, such as G protein-coupled receptors, ion channels, and enzymes. Moreover, this compound has been reported to possess analgesic, anxiolytic, and antipsychotic properties in animal models, suggesting its potential as a drug candidate for the treatment of pain, anxiety, and psychosis.

properties

IUPAC Name

2-cyclobutyl-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-24-18-8-2-5-16(13-18)14-21-11-4-9-20(19(21)23)10-12-22(15-20)17-6-3-7-17/h2,5,8,13,17H,3-4,6-7,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUNHOUQGRIOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.